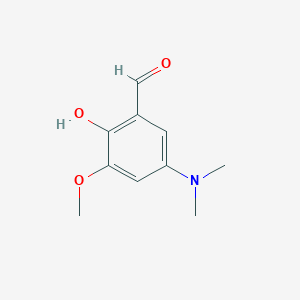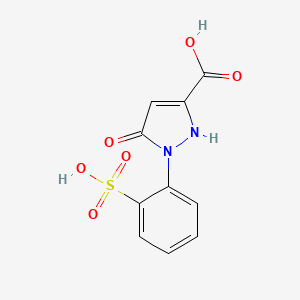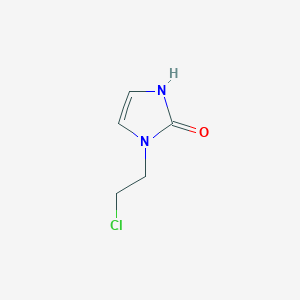
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
Übersicht
Beschreibung
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This heterocyclic compound is commonly used as a research tool in the study of various biological processes and has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Application in Trypanosomatid Diseases Treatment
Scientific Field
Medical and Biological Sciences
Summary of the Application
The compound “7-Nitro-3,4-dihydro-1H-quinoxalin-2-one” has been studied for its potential use in the treatment of diseases caused by trypanosomatids, including African trypanosomiasis (sleeping sickness), Chagas disease, and different forms of leishmaniasis . These are Neglected Tropical Diseases affecting millions of people worldwide, mainly in vulnerable territories of tropical and subtropical areas .
Methods of Application or Experimental Procedures
The compound, specifically the derivative VAM2-4 (7-nitro-4-[5-(1,2,3,4-tetrahydroisoquinolin-2yl)pentyl]-3,4-dihydro-1H-quinoxalin-2-one hydrobromide), was tested for its activity against T. cruzi and its ability to inhibit Trypanothione Reductase (TryR) through interaction with His461 and Glu466 .
Results or Outcomes
The compound was found to be active against T. cruzi and inhibited TryR, suggesting potential for use in the treatment of diseases caused by trypanosomatids .
Application in Synthesis of Quinoxalinones
Scientific Field
Summary of the Application
The compound “7-Nitro-3,4-dihydro-1H-quinoxalin-2-one” has been used in the synthesis of quinoxalinones, which have diverse pharmacological activities .
Methods of Application or Experimental Procedures
The compound was used in a biocatalysis reaction with o-phenylenediamine and oxalic acid to yield 1,4-dihydro quinoxaline-2,3-dione, which was then reacted with ethane-1,2-diamine .
Results or Outcomes
The reaction resulted in the production of 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one, demonstrating the potential use of “7-Nitro-3,4-dihydro-1H-quinoxalin-2-one” in the synthesis of quinoxalinones .
Eigenschaften
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-3,4-dihydro-1H-quinoxalin-2-one | |
CAS RN |
5310-52-1 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)










